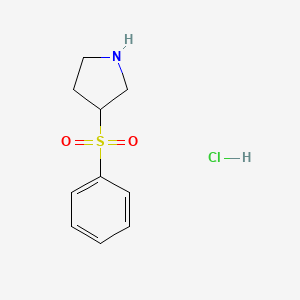

3-(Phenylsulfonyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMXFWPSGKJXFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003562-01-3 | |

| Record name | Pyrrolidine, 3-(phenylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003562-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(phenylsulfonyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 3-(Phenylsulfonyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its three-dimensional structure allows for diverse substituent orientations, enabling fine-tuning of pharmacological properties. The introduction of a phenylsulfonyl group at the 3-position can significantly influence the molecule's polarity, solubility, and ability to engage in specific interactions with biological targets. This guide outlines a robust synthetic route to this compound and its comprehensive characterization.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process commencing with the commercially available 3-hydroxypyrrolidine. The general strategy involves the protection of the pyrrolidine nitrogen, followed by the sulfonation of the hydroxyl group, and subsequent deprotection to yield the desired hydrochloride salt.

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (N-Boc-3-hydroxypyrrolidine)

To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate

To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM at 0 °C is added pyridine (1.5 eq). Benzenesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate.

Step 3: Synthesis of this compound

The crude tert-butyl 3-(phenylsulfonyloxy)pyrrolidine-1-carboxylate is dissolved in a solution of hydrochloric acid in either 1,4-dioxane (e.g., 4 M) or isopropanol. The mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization Data

The structural confirmation and purity of the synthesized this compound are established using various analytical techniques.

Table 1: Physicochemical and Mass Spectrometry Data

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₂S |

| Molecular Weight | 247.74 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not available in literature |

| Solubility | Soluble in water, methanol |

| Mass Spectrometry (ESI-MS, predicted) | [M+H]⁺: 212.07398[2] |

Table 2: ¹H NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts (ppm) and may vary from experimental values.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Ar-H | 7.50 - 7.90 | m |

| CH-SO₂ | 3.80 - 3.95 | m |

| CH₂-N | 3.20 - 3.60 | m |

| CH₂-CH-SO₂ | 2.20 - 2.40 | m |

Table 3: ¹³C NMR Spectral Data (Predicted)

Note: The following are predicted chemical shifts (ppm) and may vary from experimental values.

| Carbon Assignment | Chemical Shift (ppm) |

| Ar-C (ipso) | 138.0 |

| Ar-C (para) | 134.0 |

| Ar-C (ortho) | 129.5 |

| Ar-C (meta) | 128.0 |

| CH-SO₂ | 60.0 |

| CH₂-N | 48.0, 46.0 |

| CH₂-CH-SO₂ | 30.0 |

Table 4: FTIR Spectral Data (Characteristic Peaks)

Note: Based on analogous structures, the following characteristic absorption bands (cm⁻¹) are expected.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (salt) | 2400 - 2800 | Broad |

| C-H stretch (Ar) | 3000 - 3100 | Medium |

| C-H stretch (Al) | 2850 - 2960 | Medium |

| S=O stretch (asym) | 1300 - 1350 | Strong |

| S=O stretch (sym) | 1140 - 1160 | Strong |

| C-N stretch | 1000 - 1250 | Medium |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and employs common laboratory reagents and techniques. The characterization data, while partially based on predictions for this specific molecule, provide a solid basis for structural confirmation and purity assessment. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to synthesize and evaluate novel pyrrolidine-based compounds.

References

In-Depth Technical Guide on the Spectral Data of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-(phenylsulfonyl)pyrrolidine hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this guide utilizes data from the closely related analog, 2-phenyl-5-methyl-3-(phenylsulfonyl)-3-pyrroline, to provide a robust predictive analysis. The methodologies and spectral interpretations presented herein are intended to serve as a valuable resource for the characterization and quality control of this and structurally similar compounds.

Predicted Spectral Data

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The NMR data is extrapolated from the experimentally determined values for 2-phenyl-5-methyl-3-(phenylsulfonyl)-3-pyrroline, with adjustments to account for the saturation of the pyrrolidine ring and the presence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | Broad Singlet | 2H | NH₂ ⁺ | The acidic protons of the hydrochloride salt are expected to be broad and downfield. |

| 7.90 - 7.95 | Multiplet | 2H | Ar-H (ortho to SO₂) | Aromatic protons deshielded by the sulfonyl group. |

| 7.60 - 7.75 | Multiplet | 3H | Ar-H (meta & para to SO₂) | Remaining aromatic protons. |

| ~3.8 - 4.0 | Multiplet | 1H | CH -SO₂ | Proton at the 3-position of the pyrrolidine ring. |

| ~3.4 - 3.7 | Multiplet | 4H | CH₂ -N | Protons on the carbons adjacent to the nitrogen. |

| ~2.2 - 2.5 | Multiplet | 2H | CH₂ | Protons at the 4-position of the pyrrolidine ring. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~138 | Ar-C (ipso to SO₂) | Quaternary carbon attached to the sulfonyl group. |

| ~134 | Ar-C H (para to SO₂) | Aromatic carbon. |

| ~129 | Ar-C H (ortho/meta to SO₂) | Aromatic carbons. |

| ~128 | Ar-C H (ortho/meta to SO₂) | Aromatic carbons. |

| ~60 | C H-SO₂ | Carbon at the 3-position of the pyrrolidine ring. |

| ~48 | C H₂-N | Carbons at the 2 and 5-positions of the pyrrolidine ring. |

| ~30 | C H₂ | Carbon at the 4-position of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2700 - 3000 | Strong, Broad | N-H stretch (from NH₂⁺) |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2850 - 2960 | Medium | Aliphatic C-H stretch |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch |

| ~1150 - 1180 | Strong | Symmetric SO₂ stretch |

| ~1080 | Medium | S-Ar stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 212.07 | [M+H]⁺ | Predicted exact mass of the protonated free base. |

| 141.02 | [M - C₆H₅SO₂]⁺ | Fragmentation corresponding to the loss of the phenylsulfonyl group. |

| 70.06 | [C₄H₈N]⁺ | Fragmentation corresponding to the pyrrolidine ring. |

| 77.04 | [C₆H₅]⁺ | Phenyl fragment. |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data, based on standard laboratory practices and information from the synthesis of related compounds.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

-

¹³C NMR : Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm relative to the solvent peak.

-

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition : Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is plotted.

Mass Spectrometry

-

Instrumentation : An electrospray ionization (ESI) mass spectrometer coupled to a liquid chromatograph (LC-MS).

-

Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or LC.

-

Data Acquisition : The mass spectrometer is operated in positive ion mode. The full scan mass spectrum is acquired over a range of m/z 50-500.

-

Data Processing : The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Navigating the Solubility Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on determining the solubility of 3-(Phenylsulfonyl)pyrrolidine hydrochloride in various organic solvents. While a comprehensive search of publicly available scientific literature and databases reveals a lack of specific quantitative solubility data for this compound, this document outlines the industry-standard methodologies and best practices for generating this critical information in a laboratory setting.

Introduction: The Critical Role of Solubility Data

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physicochemical property that profoundly influences its development and application. This data is crucial for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing suitable dosage forms and drug delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Regulatory Submissions: Providing essential data for product characterization and quality control.

This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its solubility profile to advance its potential therapeutic applications. This guide provides the framework for establishing that profile.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate internal research and development, the following template table is provided for the systematic recording of experimentally determined solubility values. It is recommended to determine solubility at controlled temperatures, such as 25 °C (room temperature) and 37 °C (physiological temperature).

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |

| Methanol | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Ethanol | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Isopropanol | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Acetonitrile | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Acetone | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Dichloromethane (DCM) | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||

| 37 | HPLC-UV | ||||

| Ethyl Acetate | 25 | HPLC-UV | |||

| 37 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] This method involves equilibrating an excess of the solid compound with a solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.[1]

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[1]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate a clear separation of the solid and liquid phases.[1]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[1]

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a robust framework for determining the solubility of this compound in organic solvents. By following the detailed experimental protocol and systematically recording the data, researchers can generate the critical information needed to support drug discovery and development efforts. The lack of existing public data underscores the importance of conducting these experiments to build a comprehensive physicochemical profile for this compound.

References

The Pivotal Role of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in CNS Drug Discovery: A Technical Guide for Researchers

A deep dive into the synthetic utility and mechanistic possibilities of a versatile pyrrolidine scaffold in the development of novel central nervous system therapeutics.

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide focuses on 3-(Phenylsulfonyl)pyrrolidine hydrochloride, a key synthetic intermediate that offers a versatile platform for the development of a new generation of CNS drugs. While direct pharmacological activity of this specific compound is not extensively documented, its strategic importance lies in its utility as a building block for creating diverse molecular architectures with the potential to modulate various CNS targets. This document will explore the synthetic pathways leveraging this intermediate, discuss the potential mechanisms of action of its derivatives, and provide illustrative experimental protocols and data relevant to the broader class of pyrrolidine-containing CNS agents.

Introduction: The Prominence of the Pyrrolidine Scaffold in CNS Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a recurring motif in a multitude of natural products and synthetic drugs.[1] Its prevalence in CNS drug discovery can be attributed to several key features. The sp³-rich, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets within the CNS.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.

Derivatives of the pyrrolidine scaffold have been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antinociceptive, antidepressant, and neuroprotective effects.[2] This versatility makes the pyrrolidine core an attractive starting point for the design of novel therapeutics for a variety of neurological and psychiatric disorders.

This compound: A Versatile Synthetic Intermediate

This compound serves as a valuable building block in the synthesis of more complex molecules with potential CNS activity. The phenylsulfonyl group can act as a modifiable handle for further chemical transformations, while the pyrrolidine ring provides the core scaffold. A closely related analog, 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride, is recognized as a key intermediate in the development of pharmaceuticals targeting neurological disorders.[3] The hydrochloride salt form of these compounds generally enhances their stability and solubility, facilitating their use in various synthetic protocols.

Synthetic Utility and Pathways

The primary role of this compound in CNS drug discovery is as a precursor for the synthesis of a diverse library of compounds. The pyrrolidine nitrogen can be readily functionalized through various reactions, such as N-alkylation, N-acylation, and reductive amination, to introduce a wide array of substituents. These modifications are crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

Below is a generalized workflow illustrating the synthetic utility of pyrrolidine intermediates in drug discovery.

Potential Mechanisms of Action of Pyrrolidine Derivatives in the CNS

While this compound itself is primarily a synthetic intermediate, its derivatives have the potential to interact with a variety of CNS targets. The specific mechanism of action is determined by the nature of the substituents appended to the pyrrolidine core.

Modulation of Ion Channels

Several pyrrolidine-containing compounds have been identified as modulators of voltage-gated ion channels, which are critical for neuronal excitability. For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent anticonvulsant and antinociceptive effects, with evidence suggesting interaction with neuronal voltage-sensitive sodium channels.[4]

Interaction with Neurotransmitter Receptors and Transporters

The pyrrolidine scaffold is also a key component of ligands for various neurotransmitter receptors and transporters. Derivatives can be designed to target:

-

Dopamine and Norepinephrine Transporters: Some pyrrolidine derivatives act as potent dopamine and norepinephrine reuptake inhibitors, a mechanism central to the action of many antidepressant and stimulant medications.

-

GABAergic System: The anticonvulsant properties of some pyrrolidine derivatives may be mediated through their interaction with components of the GABAergic system, such as GABA receptors or transporters.[5]

-

Glutamatergic System: Kainoids, a class of naturally occurring pyrrolidine dicarboxylate derivatives, are potent agonists of glutamate receptors and are used as pharmacological probes to study excitatory neurotransmission.[2]

The potential signaling pathways that can be modulated by pyrrolidine-based CNS drugs are depicted below.

Quantitative Data on Pyrrolidine-Based CNS Drug Candidates

While specific quantitative data for this compound as a bioactive compound is not available, the following table summarizes representative data for various pyrrolidine derivatives with demonstrated CNS activity. This data illustrates the potential potency and efficacy that can be achieved by modifying the pyrrolidine scaffold.

| Compound Class | Target | Assay | Result | Reference |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative | Voltage-gated Na+ channel | Maximal Electroshock (MES) test (mice) | ED₅₀ = 27.4 mg/kg | [4] |

| 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative | Voltage-gated Na+ channel | MES test (mice) | ED₅₀ = 68.30 mg/kg | [5] |

| Phenylsulfonyl hydrazide derivative | mPGES-1 | In vitro PGE₂ assay | IC₅₀ = 0.06 µM | [6] |

| Amphetamine derivative with pyrrolidine moiety | SERT | Radioligand binding assay | Kᵢ = 10.3 nM | [7] |

| Amphetamine derivative with pyrrolidine moiety | NET | Radioligand binding assay | Kᵢ = 19.2 nM | [7] |

Table 1. Representative biological data for CNS-active pyrrolidine derivatives.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and evaluation of pyrrolidine derivatives, representative of the types of studies in which this compound could be utilized as a starting material.

General Procedure for the Synthesis of N-Substituted Pyrrolidine Derivatives

This protocol describes a general method for the N-functionalization of a pyrrolidine intermediate, a key step in creating a library of diverse compounds for screening.

Materials:

-

This compound

-

Appropriate alkyl halide or acyl chloride

-

A non-nucleophilic base (e.g., diisopropylethylamine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the non-nucleophilic base (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkyl halide or acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted pyrrolidine derivative.

In Vivo Evaluation of Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for potential anticonvulsant drugs.

Animals:

-

Male Swiss mice (20-25 g)

Procedure:

-

Administer the test compound or vehicle (control) intraperitoneally (i.p.) or orally (p.o.) to groups of mice.

-

At the time of peak effect (predetermined by pharmacokinetic studies), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

-

Calculate the median effective dose (ED₅₀) using a probit analysis of the dose-response data.[4][5]

Conclusion

This compound represents a strategically important starting material in the field of CNS drug discovery. While it may not possess significant intrinsic pharmacological activity, its value as a versatile synthetic intermediate is undeniable. By providing a robust pyrrolidine scaffold for further chemical elaboration, it enables the creation of large and diverse compound libraries. The exploration of these libraries has led to the identification of potent and selective modulators of various CNS targets, including ion channels and neurotransmitter transporters. Future research focused on the innovative use of this and similar pyrrolidine-based building blocks will undoubtedly continue to fuel the discovery of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Stereochemical Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Phenylsulfonyl)pyrrolidine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The stereochemistry of this molecule, particularly at the C3 position of the pyrrolidine ring, is a critical determinant of its biological activity and pharmacological profile. This technical guide provides an in-depth exploration of the stereochemical aspects of this compound, including plausible synthetic routes to the racemic mixture, established methods for chiral resolution, and the importance of enantiomeric purity in the context of drug development. While specific experimental data for this compound is not extensively available in the public domain, this guide furnishes detailed, generalized experimental protocols and conceptual frameworks applicable to its synthesis and stereochemical analysis.

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in a vast array of biologically active molecules, including natural products and synthetic drugs.[1][2] Its non-planar, five-membered ring structure provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and selectivity. The introduction of a chiral center, as seen in 3-(Phenylsulfonyl)pyrrolidine, gives rise to enantiomers that can exhibit markedly different pharmacological and toxicological properties. This stereochemical diversity underscores the necessity for robust methods to synthesize and isolate enantiomerically pure forms of such compounds for thorough biological evaluation.

Synthesis of Racemic this compound

The synthesis of the racemic form of this compound serves as the starting point for obtaining the individual enantiomers. A common and effective strategy involves the Michael addition of a nitrogen-containing nucleophile to a suitable acceptor, followed by cyclization and subsequent functionalization.

Plausible Synthetic Pathway

A plausible synthetic route commences with the reaction of a protected 3-pyrrolidinone with a source of the phenylsulfonyl group, followed by reduction and deprotection. An alternative approach involves the conjugate addition of a nitrogen-containing species to a vinyl sulfone, followed by cyclization.

Generalized Experimental Protocol: Synthesis of Racemic 3-(Phenylsulfonyl)pyrrolidine

-

Step 1: Michael Addition: To a solution of a suitable N-protected 3-pyrrolidinone in a polar aprotic solvent such as tetrahydrofuran (THF), add a base like sodium hydride (NaH) at 0°C. Subsequently, introduce phenylsulfenyl chloride to form the corresponding 3-(phenylthio)pyrrolidinone.

-

Step 2: Oxidation: The sulfide intermediate is then oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM).

-

Step 3: Reduction of the Carbonyl Group: The ketone functionality of the 3-(phenylsulfonyl)pyrrolidinone is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Step 4: Conversion to the Hydrochloride Salt: The resulting N-protected 3-(phenylsulfonyl)pyrrolidin-3-ol is deprotected under acidic conditions, and the free base is treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the racemic this compound salt.

Chiral Resolution of 3-(Phenylsulfonyl)pyrrolidine

The separation of the racemic mixture into its constituent enantiomers is a crucial step in understanding the stereochemistry-activity relationship. Several methods can be employed for the chiral resolution of 3-substituted pyrrolidines.

Diastereomeric Salt Crystallization

A classical and often effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent.

Generalized Experimental Protocol:

-

Salt Formation: Dissolve the racemic 3-(Phenylsulfonyl)pyrrolidine free base in a suitable solvent (e.g., ethanol, methanol, or a mixture). Add a solution of a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid (0.5 equivalents), in the same solvent.

-

Crystallization: Gently heat the mixture to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to liberate the free amine. Extract the enantiomerically enriched amine into an organic solvent, dry, and concentrate.

-

Formation of the Hydrochloride Salt: Dissolve the enriched free base in a suitable solvent and treat with hydrochloric acid to precipitate the desired enantiomer as the hydrochloride salt. The other enantiomer can be recovered from the mother liquor.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers by capitalizing on the differential reaction rates of the two enantiomers with an enzyme.

Generalized Experimental Protocol:

-

Enzyme Selection: Screen various lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) for their ability to selectively acylate one enantiomer of N-acylated 3-hydroxy-pyrrolidine, a potential precursor.

-

Reaction Setup: In a suitable organic solvent, combine the racemic N-protected 3-hydroxypyrrolidine, an acyl donor (e.g., vinyl acetate), and the selected lipase.

-

Monitoring: Monitor the reaction progress using chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

-

Separation: Separate the acylated product from the unreacted alcohol by column chromatography.

-

Deprotection and Functionalization: Deprotect the respective separated products and proceed with the introduction of the phenylsulfonyl group to obtain the desired enantiomers of 3-(Phenylsulfonyl)pyrrolidine.

Quantitative Data

While specific quantitative data for the enantiomers of this compound are not readily found in publicly accessible literature, the following table outlines the expected data that would be determined for the characterization of its stereoisomers.

| Parameter | (R)-3-(Phenylsulfonyl)pyrrolidine HCl | (S)-3-(Phenylsulfonyl)pyrrolidine HCl | Racemic 3-(Phenylsulfonyl)pyrrolidine HCl |

| Specific Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer | Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer | 0° |

| Enantiomeric Excess (ee) | >99% (after resolution) | >99% (after resolution) | Not Applicable |

| Melting Point (°C) | Potentially different from the racemate | Potentially different from the racemate | Specific to the racemic mixture |

| Chiral HPLC Retention Time (min) | Distinct retention time | Distinct retention time | Two peaks of equal area |

Visualizing the Workflow

The logical flow from synthesis to the isolation of individual enantiomers is a critical aspect of stereochemical studies.

Caption: Logical workflow for the synthesis and stereochemical analysis.

Conclusion

The stereochemistry of this compound is a pivotal consideration for its application in drug discovery and development. While specific data for this molecule remains sparse in the public domain, this technical guide provides a comprehensive framework for its racemic synthesis and chiral resolution based on established chemical principles and methodologies applied to analogous compounds. The detailed protocols and conceptual outlines serve as a valuable resource for researchers and scientists engaged in the synthesis, purification, and characterization of chiral pyrrolidine derivatives. The successful isolation and characterization of the individual enantiomers are indispensable for elucidating their structure-activity relationships and advancing the development of novel therapeutics.

References

Navigating the Stability Landscape of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-(Phenylsulfonyl)pyrrolidine hydrochloride. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and pharmaceutical development. This document outlines potential degradation pathways, presents a framework for stability assessment through forced degradation studies, and offers best practices for storage and handling.

Chemical Stability Profile

3-(Phenylsulfonyl)pyrrol दीन hydrochloride is generally a stable compound under recommended storage conditions. Safety Data Sheets (SDS) consistently advise storing the compound in a tightly closed container in a dry, cool, and well-ventilated area to prevent degradation. Key factors that can influence its stability include exposure to high temperatures, humidity, light, and reactive chemicals.

While specific public data on the comprehensive stability of this compound is limited, general principles of chemical stability for similar sulfonamide and pyrrolidine-containing molecules suggest potential susceptibility to certain conditions. Forced degradation studies are crucial to definitively identify these vulnerabilities.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered. | Prevents thermal degradation. |

| Humidity | Store in a dry environment. | Minimizes potential for hydrolysis. |

| Light | Protect from light. | Avoids potential photolytic degradation. |

| Atmosphere | Store in a well-ventilated place. | Prevents accumulation of potentially reactive atmospheric components. |

| Container | Keep in a tightly sealed, inert container. | Protects from moisture and atmospheric contaminants. |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are a cornerstone of understanding a compound's intrinsic stability. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating potential outcomes. Note: This data is illustrative and not based on experimental results for this specific compound.

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | 8% | Phenylsulfonic acid, Pyrrolidine |

| Base Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | 15% | Phenylsulfonic acid, Pyrrolidine |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 5% | N-oxide derivatives |

| Thermal | Dry Heat | 48 hours | 80°C | 3% | Minor unspecified degradants |

| Photolytic | UV/Vis Light | 7 days | Room Temp | 2% | Minor unspecified degradants |

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are essential for reproducible stability testing. Below are example protocols for key forced degradation experiments.

Acid and Base Hydrolysis

-

Objective: To determine the susceptibility of the compound to hydrolysis under acidic and basic conditions.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

For acid hydrolysis, mix 5 mL of the stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

For base hydrolysis, mix 5 mL of the stock solution with 5 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots (base for the acid sample, acid for the base sample) before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To assess the compound's stability in the presence of an oxidizing agent.

-

Procedure:

-

Prepare a 1 mg/mL stock solution of the compound.

-

Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

Thermal Degradation

-

Objective: To evaluate the effect of high temperature on the solid compound.

-

Procedure:

-

Place a thin layer of solid this compound in a petri dish.

-

Heat the sample in an oven at 80°C.

-

At specified time intervals, withdraw a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

Photostability Testing

-

Objective: To determine the compound's sensitivity to light.

-

Procedure:

-

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL in methanol) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Place both the exposed and control samples in a photostability chamber.

-

Analyze the samples after a specified duration of light exposure.

-

Potential Degradation Pathways

Based on the chemical structure of this compound, which contains a sulfonamide linkage, a primary degradation pathway under hydrolytic conditions (both acidic and basic) is the cleavage of the sulfur-nitrogen bond.

Caption: Hypothetical hydrolytic degradation pathway.

Experimental Workflow for Stability Indicating Method Development

A robust stability-indicating analytical method, typically HPLC, is essential to separate and quantify the parent compound from its degradation products. The development and validation of such a method is a critical step in stability assessment.

Caption: Workflow for stability-indicating HPLC method development.

Conclusion

While this compound is a generally stable compound, a thorough understanding of its potential degradation pathways and optimal storage conditions is paramount for its successful application in research and development. The implementation of systematic forced degradation studies, guided by the principles outlined in this technical guide, will ensure the generation of reliable data, contributing to the overall quality and success of drug development programs. Researchers and scientists are encouraged to perform their own stability assessments to confirm the suitability of the compound for their specific applications.

The Versatile Scaffold: A Technical Review of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern drug discovery, prized for its ability to impart favorable pharmacokinetic properties and provide a versatile scaffold for diverse functionalization.[1][2] Among the myriad of its derivatives, 3-(Phenylsulfonyl)pyrrolidine hydrochloride has emerged as a significant building block in the synthesis of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and enzyme inhibition. This technical guide provides a comprehensive review of the applications of this compound, presenting available quantitative data, experimental protocols, and visualizing key conceptual frameworks.

Synthesis and Chemical Properties

For instance, the synthesis of 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid was achieved by reacting 4-hydroxyproline with 4-nitrobenzenesulfonyl chloride in the presence of sodium carbonate.[3] The reaction mixture was acidified to yield the final product.[3] Similarly, 1-(2,5-Dibromophenyl)sulfonylpyrrolidine can be synthesized by reacting 2,5-dibromobenzenesulfonyl chloride with pyrrolidine in dichloromethane with triethylamine as a base.[4] These examples suggest a general synthetic strategy that could be adapted for this compound, likely starting from 3-hydroxypyrrolidine or a related precursor.

General Synthetic Workflow for Aryl Sulfonyl Pyrrolidines

Caption: Generalized synthetic pathway for aryl sulfonyl pyrrolidines.

Applications in Drug Discovery

The unique structural features of 3-(phenylsulfonyl)pyrrolidine derivatives make them attractive candidates for targeting a range of biological entities.

Central Nervous System (CNS) Disorders

The blood-brain barrier presents a significant challenge in the development of drugs for CNS disorders.[5][6] The physicochemical properties of the pyrrolidine scaffold can be modulated to enhance brain penetration.[7] Patents have disclosed the use of phenylpyrrolidine compounds in the context of neurological disorders, suggesting their potential as therapeutic agents for conditions such as epilepsy. While specific quantitative data for this compound is not provided, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which share a similar structural motif, demonstrated their potential as antiseizure and antinociceptive agents.[8] One of the synthesized compounds, 3-(Benzo[b]thiophen-2-yl)-1-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione hydrochloride, showed promising activity in preclinical models.[8]

Enzyme Inhibition

The phenylsulfonyl group can act as a key pharmacophore, interacting with the active sites of various enzymes. While direct inhibitory data for this compound is scarce, numerous studies have highlighted the potential of pyrrolidine derivatives as potent enzyme inhibitors.

For example, a series of phenylsulfonyl hydrazide derivatives were evaluated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[9] One potent derivative demonstrated an IC50 value of 0.06 μM against PGE2 production.[9] Another study on pyrrolidinone and pyrrolidine derivatives identified compounds with activity against Mycobacterium tuberculosis, although they were not potent inhibitors of the InhA enzyme.[6] Furthermore, (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide was identified as a potent and brain-penetrant TRPV1 antagonist with an IC50 of 2.66 nM.[7]

Illustrative Enzyme Inhibition Data for Related Pyrrolidine Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Phenylsulfonyl Hydrazides | mPGES-1 | 0.06 µM | [9] |

| (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide | TRPV1 | 2.66 nM | [7] |

Logical Flow of a Typical Enzyme Inhibition Assay

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Role of Drug Discovery in Central Nervous System Disorders: An Overview | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 6. Molecular Generation for CNS Drug Discovery and Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Pyrrolidine-Based Compounds in Medicine

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide delves into the rich history of pyrrolidine-based compounds, from their origins in traditional medicine to their rational design in modern drug development. We will explore the key discoveries, detail the experimental methodologies behind their synthesis, and illuminate the intricate signaling pathways through which they exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical pharmacophore.

A Historical Trajectory: From Nature's Blueprint to Rational Drug Design

The story of pyrrolidine in medicine begins with the study of natural products. For centuries, plants containing pyrrolizidine alkaloids were used in traditional remedies, though their therapeutic benefits were often accompanied by significant toxicity. The 19th-century isolation of these alkaloids marked the beginning of a deeper chemical understanding of the pyrrolidine core.

A pivotal moment in the history of pyrrolidine-based drugs came with the discovery of Angiotensin-Converting Enzyme (ACE) inhibitors. This journey began with the investigation of the venom of the Brazilian pit viper, Bothrops jararaca.[1][2] In the 1960s, researchers identified peptides in the venom that potently inhibited ACE, an enzyme known to play a crucial role in regulating blood pressure.[3] This discovery provided a critical lead for the rational design of non-peptide ACE inhibitors.

Scientists at Squibb (now Bristol Myers Squibb) embarked on a mission to develop an orally active ACE inhibitor. Their work, which involved the meticulous study of the enzyme's active site, led to the synthesis of captopril in 1975.[2] Captopril, a proline derivative, was the first-in-class ACE inhibitor and revolutionized the treatment of hypertension and heart failure.[3][4] Its development is a landmark example of structure-based drug design.

The success of captopril spurred further research into pyrrolidine-containing pharmaceuticals. In the realm of central nervous system (CNS) disorders, levetiracetam , a pyrrolidone derivative, emerged as a novel antiepileptic drug with a unique mechanism of action. Unlike traditional antiepileptic drugs that target ion channels, levetiracetam was found to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[5][6]

The versatility of the pyrrolidine scaffold was further demonstrated with the development of antiviral agents. Telaprevir , a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, incorporates a pyrrolidine moiety that is crucial for its binding to the viral enzyme.[7][8] The development of telaprevir and other direct-acting antivirals marked a significant advancement in the treatment of chronic hepatitis C.

These examples represent just a fraction of the numerous pyrrolidine-based drugs that have reached the market, treating a wide range of conditions from viral infections and cancer to diabetes and neurological disorders.

Quantitative Data on Key Pyrrolidine-Based Drugs

To provide a comparative overview, the following tables summarize key quantitative data for captopril, levetiracetam, and telaprevir.

Pharmacokinetic Properties

| Drug | Bioavailability (%) | Tmax (hours) | Half-life (hours) | Protein Binding (%) | Metabolism | Excretion |

| Captopril | ~75 | 1 | <2 | 25-30 | ~50% (disulfide conjugates) | >95% Renal |

| Levetiracetam | ~100 | 1 | 6-8 | <10 | Minimal (enzymatic hydrolysis) | ~66% Renal (unchanged) |

| Telaprevir | ~55-75 (with food) | 4-5 | 9-11 | 59-76 | Extensive (CYP3A4) | ~82% Feces, ~1% Urine |

Pharmacodynamic Properties

| Drug | Target | IC50 / Ki | Mechanism of Action |

| Captopril | Angiotensin-Converting Enzyme (ACE) | IC50: ~20-30 nM | Competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II. |

| Levetiracetam | Synaptic Vesicle Protein 2A (SV2A) | Ki: ~1 µM | Binds to SV2A, modulating synaptic vesicle exocytosis and neurotransmitter release. |

| Telaprevir | HCV NS3/4A Protease | Ki: 7 nM | Reversible, covalent inhibitor of the HCV NS3/4A serine protease, blocking viral polyprotein processing.[7] |

Clinical Efficacy

| Drug | Indication | Clinical Trial Highlight | Outcome |

| Captopril | Hypertension | Veterans Administration Cooperative Study | Significant reduction in blood pressure compared to placebo. |

| Levetiracetam | Partial-onset seizures | Multiple pivotal trials | Significant reduction in seizure frequency as both monotherapy and adjunctive therapy. |

| Telaprevir | Chronic Hepatitis C (Genotype 1) | REALIZE Study | In treatment-experienced patients with cirrhosis, telaprevir combination therapy resulted in a sustained virologic response (SVR) of 47% compared to 10% with peg-interferon and ribavirin alone.[9] |

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-based drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Captopril and the Renin-Angiotensin-Aldosterone System (RAAS)

Captopril exerts its antihypertensive effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a central role in regulating blood pressure and fluid balance.[10][11] Renin, released from the kidneys, cleaves angiotensinogen to form angiotensin I. ACE then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, captopril reduces the levels of angiotensin II, resulting in vasodilation and decreased blood volume.[10]

References

- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 2. bhf.org.uk [bhf.org.uk]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. From vipers to vasodilators: the story of ACE inhibitors | LGC Standards [lgcstandards.com]

- 5. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms Underlying Renin-Angiotensin-Aldosterone System Mediated Regulation of BK Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

The Phenylsulfonyl Moiety: A Versatile Player in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenylsulfonyl group (-SO₂Ph) is a cornerstone in synthetic organic chemistry and medicinal chemistry. Its strong electron-withdrawing nature, ability to stabilize adjacent carbanions, and its role as a good leaving group make it a versatile functional handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental reactions involving the phenylsulfonyl moiety, with a focus on their applications in the synthesis of complex molecules and the development of therapeutic agents.

Core Reactions and Mechanisms

The phenylsulfonyl group participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The following sections detail the mechanisms, applications, and experimental considerations for some of the most important transformations.

Julia Olefination

The Julia olefination, in its classical (Julia-Lythgoe) and modified (Julia-Kocienski) forms, is a highly regarded method for the stereoselective synthesis of alkenes.[1][2]

Julia-Lythgoe Olefination: This two-step process involves the reaction of a phenyl sulfone with an aldehyde or ketone to form a β-hydroxy sulfone intermediate.[1] This intermediate is then acylated and subsequently undergoes reductive elimination, typically with sodium amalgam, to yield the alkene.[1][3] A key feature of this reaction is its high stereoselectivity for the formation of (E)-alkenes, which is attributed to the equilibration of radical intermediates to the more stable trans configuration.[1][2]

Julia-Kocienski Olefination: This modified, one-pot procedure utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, in place of phenyl sulfones.[2][4][5] The reaction proceeds through a Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide, often under milder conditions than the classical method.[2][5] The choice of the heteroaryl group, base, and solvent can influence the E/Z selectivity of the resulting alkene.[4][6]

Experimental Workflow: Julia-Lythgoe Olefination

Caption: General workflow for the two-step Julia-Lythgoe olefination.

Table 1: Quantitative Data for Julia Olefination

| Phenyl Sulfone Derivative | Carbonyl Compound | Base | Reductant/Conditions | Product | Yield (%) | E/Z Ratio | Reference |

| Benzyl phenyl sulfone | Benzaldehyde | n-BuLi | Na(Hg), MeOH, 0 °C | Stilbene | 89 | >95:5 (E) | [3] |

| 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | Cyclohexanecarboxaldehyde | KHMDS, THF, -78 °C | One-pot | 1-Cyclohexyl-1-propene | 95 | >95:5 (E) | [2] |

| Benzothiazol-2-yl 1-fluoroethyl sulfone | 2-Naphthaldehyde | NaHMDS, THF, 0 °C | One-pot | 1-(1-Fluoroprop-1-en-2-yl)naphthalene | 88 | 1:1 | [4] |

| 3,5-Bis(trifluoromethyl)phenyl propyl sulfone | 4-Methoxybenzaldehyde | KHMDS, DME, -60 °C | One-pot | 1-Methoxy-4-(1-buten-1-yl)benzene | 85 | >98:2 (E) | [4] |

Experimental Protocol: Julia-Kocienski Olefination with a PT-Sulfone

A solution of 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) and an aldehyde (1.2 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.[2][5]

Michael Addition

Phenyl vinyl sulfone and its derivatives are excellent Michael acceptors due to the strong electron-withdrawing capacity of the phenylsulfonyl group.[7] They readily undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, thiols, and carbanions, providing a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds. The reaction is typically carried out under basic conditions to generate the nucleophile.

Logical Relationship: Michael Addition to Phenyl Vinyl Sulfone

Caption: Key components of the Michael addition reaction.

Table 2: Quantitative Data for Michael Addition to Phenyl Vinyl Sulfone

| Nucleophile | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Diethyl malonate | NaOEt | Ethanol | Diethyl 2-(2-(phenylsulfonyl)ethyl)malonate | High | [7] |

| Thiophenol | Et₃N | CH₂Cl₂ | 1-(Phenylsulfonyl)-2-(phenylthio)ethane | 95 | [8] |

| Piperidine | None | Benzene | 1-(2-(Phenylsulfonyl)ethyl)piperidine | - | [9] |

| Propanal | (S)-TMS-prolinol | CH₂Cl₂ | 2-Methyl-4-(phenylsulfonyl)butanal | 95 (99% ee) | [10] |

| N-Boc glycine ethyl ester | CsOAc | DCE | Ethyl N-Boc-4-(phenylsulfonyl)-2-aminobutanoate | 84 | [11] |

Experimental Protocol: Michael Addition of an Amine to Phenyl Vinyl Sulfone

To a solution of phenyl vinyl sulfone (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF is added the primary or secondary amine (2.0-2.2 eq). The reaction mixture is stirred at room temperature, or gently heated if necessary, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by crystallization or column chromatography to yield the β-amino phenyl sulfone adduct.[9][12]

Suzuki-Miyaura Coupling

Aryl phenyl sulfones can serve as effective electrophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This transformation allows for the formation of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials. The reactivity of the phenylsulfonyl group as a leaving group can be tuned, with trifluoromethylphenyl sulfones showing enhanced reactivity, allowing for coupling reactions to occur under milder conditions.[13] This reaction offers an alternative to the use of aryl halides and triflates.

Experimental Workflow: Suzuki-Miyaura Coupling of an Aryl Phenyl Sulfone

Caption: General procedure for the Suzuki-Miyaura cross-coupling reaction.

Table 3: Quantitative Data for Suzuki-Miyaura Coupling of Aryl Phenyl Sulfones

| Aryl Phenyl Sulfone | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenyl trifluoromethyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 95 | [13] |

| 2-Pyridyl phenyl sulfone | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / 1 | KF | Dioxane | 110 | 82 | [1] |

| 4-Chlorophenyl trifluoromethyl sulfone | Phenylboronic acid | Pd(acac)₂ / RuPhos | K₃PO₄ | Toluene/DMSO | 80 | 88 | [13] |

| Naphthyl-2-sulfonyl chloride | 4-Methylbenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF | Reflux | 85 | [14] |

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Trifluoromethyl Sulfone

In a Schlenk tube, aryl trifluoromethyl sulfone (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetylacetonate (0.02 eq), and RuPhos (0.04 eq) are combined. The tube is evacuated and backfilled with argon. Anhydrous toluene and DMSO are added, and the mixture is heated at 80 °C with stirring until the starting material is consumed, as monitored by GC-MS or TLC. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the biaryl product.[13]

Cycloaddition Reactions

Phenyl vinyl sulfone is a versatile dienophile in Diels-Alder [4+2] cycloaddition reactions, reacting with a variety of dienes to form six-membered rings.[7][9] The electron-withdrawing phenylsulfonyl group activates the double bond, facilitating the reaction. These cycloadditions are valuable for the construction of complex cyclic and polycyclic systems.

Logical Relationship: Diels-Alder Reaction with Phenyl Vinyl Sulfone

Caption: Fundamental components of the Diels-Alder cycloaddition.

Table 4: Quantitative Data for Diels-Alder Reactions with Phenyl Vinyl Sulfone

| Diene | Conditions | Product | Yield (%) | Reference |

| Cyclopentadiene | Benzene, reflux | 2-(Phenylsulfonyl)bicyclo[2.2.1]hept-5-ene | High | [7] |

| 2,3-Dimethyl-1,3-butadiene | Toluene, 110 °C | 4,5-Dimethyl-1-(phenylsulfonyl)cyclohex-1-ene | Good | [15] |

| Danishefsky's diene | Toluene, reflux | 4-Methoxy-2-(phenylsulfonyl)-2,3-dihydro-4H-pyran | High | [7] |

| 3-Methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate | Toluene, reflux | 14,17-Cycloadducts | 37 (major isomers) | [16] |

Experimental Protocol: Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene

To a solution of phenyl vinyl sulfone (1.0 eq) in a suitable solvent such as benzene or toluene, freshly distilled cyclopentadiene (2.0-3.0 eq) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the bicyclic adduct.[7]

The Phenylsulfonyl Moiety in Drug Discovery

The phenylsulfonyl group is a prominent scaffold in a multitude of clinically important drugs. Its ability to form hydrogen bonds, its metabolic stability, and its role as a bioisostere for other functional groups contribute to its prevalence in medicinal chemistry.[17]

Mechanism of Action of Phenylsulfonyl-Containing Drugs

A notable class of drugs featuring the phenylsulfonyl moiety are the selective COX-2 inhibitors, used for their anti-inflammatory and analgesic properties.[18][19][20]

Celecoxib (Celebrex): Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19][20] The phenylsulfonyl group of celecoxib plays a crucial role in its selective binding to a hydrophilic side pocket present in the COX-2 active site, an interaction that is not as favorable in the COX-1 isoform.[19] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[18][21]

Signaling Pathway: Mechanism of Action of Celecoxib

Caption: Celecoxib selectively inhibits COX-2, reducing prostaglandin synthesis.

Nimesulide: Similar to celecoxib, nimesulide is another NSAID that exhibits preferential inhibition of COX-2.[22][23] Its anti-inflammatory effects are primarily due to the reduction in prostaglandin synthesis at sites of inflammation.[22][23] The sulfonamide group is a key feature of its chemical structure.

Signaling Pathway: Mechanism of Action of Nimesulide in Pancreatic Cancer

Caption: Nimesulide's anticancer effects involve PTEN upregulation.[24]

Rofecoxib (Vioxx): Although withdrawn from the market due to cardiovascular side effects, rofecoxib is another example of a selective COX-2 inhibitor where the methanesulfonylphenyl moiety was a key structural feature for its activity and selectivity.[8][25] Its mechanism of action is analogous to that of celecoxib, involving the selective inhibition of COX-2.[8]

Conclusion

The phenylsulfonyl moiety is a powerful and versatile functional group in the arsenal of the synthetic and medicinal chemist. Its participation in a range of fundamental reactions, including olefination, conjugate addition, cross-coupling, and cycloaddition, enables the construction of complex molecular architectures with high degrees of control. Furthermore, its favorable physicochemical properties have led to its incorporation into numerous successful therapeutic agents. A thorough understanding of the reactivity and applications of the phenylsulfonyl group is therefore essential for professionals engaged in drug development and the chemical sciences.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Rofecoxib - Wikipedia [en.wikipedia.org]

- 9. Elimination–addition. Part X. Rates of addition of amines to p-toly vinyl sulphone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Asymmetric [4 + 3] Cyloadditions between Vinylcarbenoids and Dienes: Application to the Total Synthesis of the Natural Product (−)-5-epi-Vibsanin E - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Cycloaddition of phenyl vinyl sulphone to 3-methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate: synthesis of 14-functional ised 19-norpregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. Celecoxib - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 21. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. What is the mechanism of Nimesulide? [synapse.patsnap.com]

- 23. A Comprehensive Review of Nimesulide's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 24. Can Nimesulide Nanoparticles Be a Therapeutic Strategy for the Inhibition of the KRAS/PTEN Signaling Pathway in Pancreatic Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The story of Merck’s COX-2 inhibitor, Vioxx (rofecoxib) | OpenOChem Learn [learn.openochem.org]

Methodological & Application

Application Notes & Protocols: The Role of 3-(Phenylsulfonyl)pyrrolidine Hydrochloride in the Synthesis of Novel PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Phenylsulfonyl)pyrrolidine hydrochloride as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocols outlined below are intended to guide researchers in the development of novel therapeutics targeting DNA repair pathways in cancer.

Introduction to PARP Inhibition and Drug Design

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the successful development of several PARP inhibitors for the treatment of various cancers.

The pyrrolidine scaffold is a common motif in many biologically active molecules, including several PARP inhibitors, where it often serves as a key structural element for interaction with the enzyme's active site. The introduction of a phenylsulfonyl group to the pyrrolidine ring can enhance binding affinity and modulate the physicochemical properties of the final compound. This compound is a versatile building block that allows for the incorporation of this functionalized pyrrolidine moiety into larger, more complex molecules.

Proposed Synthetic Application: Synthesis of a Novel Benzimidazole-Based PARP Inhibitor

While direct synthesis of currently marketed PARP inhibitors using this compound is not extensively documented in publicly available literature, its application can be demonstrated through the synthesis of a novel benzimidazole carboxamide derivative, a class of compounds known to exhibit potent PARP inhibitory activity.

The following workflow outlines a proposed synthetic route.

Caption: Proposed synthetic workflow for a novel PARP inhibitor.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

3.1. Step 1: Deprotection of this compound

-

Objective: To obtain the free base of 3-(Phenylsulfonyl)pyrrolidine.

-

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound in deionized water.

-

Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH ~8-9).

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(Phenylsulfonyl)pyrrolidine as an oil or solid.

-